CRS400393
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21F3N2O2S |
|---|---|
Molecular Weight |
398.44 |
IUPAC Name |
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide |
InChI |
InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23) |
InChI Key |
DJVRLBSDVPLXGU-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRS-400393; CRS 400393; CRS400393 |
Origin of Product |
United States |
Foundational & Exploratory
CRS400393: A Technical Guide to a Novel Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRS400393 is a potent, mycobacteria-specific, small molecule inhibitor belonging to the benzothiazole amide class of compounds. It has demonstrated significant in vitro and in vivo activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and clinically challenging nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex. The primary mechanism of action of this compound is the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall biosynthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antimycobacterial activity, and detailed experimental protocols relevant to its study.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, coupled with the intrinsic drug resistance of many nontuberculous mycobacteria, presents a significant global health challenge. There is an urgent need for novel antimycobacterial agents with new mechanisms of action. This compound has emerged from high-throughput screening and subsequent medicinal chemistry optimization as a promising lead compound.[1][2] Its specificity for mycobacteria and potent activity against clinically relevant species make it a valuable subject of research and potential drug development.
Mechanism of Action: Targeting MmpL3
This compound exerts its antimycobacterial effect by targeting MmpL3, a member of the resistance-nodulation-division (RND) superfamily of transporters.[3] MmpL3 is essential for the viability of mycobacteria as it facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[3][4][5] Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.
The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of mature mycolic acids and their incorporation into the cell wall.[2] This disruption of cell wall integrity ultimately results in bacterial cell death. Evidence suggests that this compound and other MmpL3 inhibitors may function by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which is the energy source for MmpL3-mediated transport.[6]
Signaling Pathway Diagram
Caption: Inhibition of Mycolic Acid Transport by this compound.
Quantitative Data
The antimycobacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of mycobacterial species.
| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium abscessus | ATCC 19977 | 0.03 - 0.12 | [1][2] |
| Mycobacterium abscessus (Clinical Isolates) | Multiple | ≤0.03 - 0.5 | [2] |
| Mycobacterium avium complex (MAC) | Multiple | 1 - 2 | [1][2] |
| Mycobacterium tuberculosis | H37Rv | ≤0.12 - 0.5 | [2] |
Experimental Protocols
Synthesis of this compound
This compound is a benzothiazole amide. A general synthetic route involves the amide coupling of a substituted 2-aminobenzothiazole with a cycloalkyl carboxylic acid.[1][2]
Materials:
-
Substituted 2-aminobenzothiazole
-
Variably substituted cycloalkyl carboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIEA)
-
Dichloroethane (DCE)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole and the cycloalkyl carboxylic acid in dichloroethane.
-
Add HATU and DIEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes as the eluent.
-
Characterize the final product by NMR and LC-MS to confirm its identity and purity.[1]
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against mycobacteria can be determined using the broth microdilution method.
Materials:
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the mycobacterial strain to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change.
In Vivo Efficacy in a Mouse Model of M. abscessus Lung Infection
A chronic lung infection model in immunocompetent mice is used to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice
-
Mycobacterium abscessus culture
-
Agar
-
This compound formulation for administration (e.g., intrapulmonary microspray)
-
Anesthetic
Procedure:
-
Prepare agar beads containing a known concentration of M. abscessus.
-
Anesthetize the mice and intratracheally infect them with the M. abscessus-containing agar beads to establish a chronic lung infection.[7][8]
-
After a set period to allow the infection to establish (e.g., 7 days), begin treatment with this compound.
-
Administer this compound daily for a specified duration (e.g., 4 weeks) via a suitable route, such as intrapulmonary microspray.[2]
-
Include a vehicle control group and potentially a positive control group treated with a standard antibiotic (e.g., azithromycin).[2]
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and plate serial dilutions on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).
-
Statistically compare the CFU counts between the treatment and control groups to assess the efficacy of this compound.[2]
Mycolic Acid Transport Assay
This assay is used to confirm the effect of this compound on mycolic acid transport.
Materials:
-
Mycobacterial culture
-
[1,2-¹⁴C]acetic acid (radiolabel)
-
This compound
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Grow a mycobacterial culture to mid-log phase and treat with this compound at a concentration above the MIC.
-
Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the incorporation of the radiolabel into newly synthesized mycolic acids.
-
Harvest the bacterial cells and extract the total lipids using a chloroform/methanol mixture.
-
Separate the different lipid species, including TMM and other mycolic acid-containing lipids, using thin-layer chromatography.
-
Visualize the radiolabeled lipids by autoradiography.
-
Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM in the cytoplasm and a decrease in its translocation to the periplasm for incorporation into the cell wall.[4]
Conclusion
This compound is a promising antimycobacterial agent with a novel mechanism of action that targets the essential MmpL3 transporter. Its potent activity against a wide range of mycobacteria, including drug-resistant strains, highlights its potential as a lead compound for the development of new therapies for tuberculosis and nontuberculous mycobacterial infections. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important new class of antimycobacterial compounds.
References
- 1. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Model of Chronic Mycobacterium abscessus Lung Infection in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CRS400393: A Technical Guide to a Promising Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of CRS400393, a potent and specific inhibitor of the mycobacterial mycolic acid transporter MmpL3. This document summarizes its known physicochemical properties, with a focus on solubility, outlines its mechanism of action, and provides detailed experimental protocols relevant to its preclinical assessment.
Physicochemical Properties
This compound is a novel benzothiazole amide with the chemical formula C₁₉H₂₁F₃N₂O₂S and a molecular weight of 398.44 g/mol .[1] It is described as a solid powder.[1]
Solubility Data
A critical aspect of preclinical drug development is the characterization of a compound's solubility. To date, publicly available quantitative solubility data for this compound is limited. The primary available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1] For progression in drug development, a thorough understanding of its solubility in aqueous and physiologically relevant media is essential.
In the absence of specific quantitative data for this compound, the following table outlines the key solubility parameters that should be determined.
| Parameter | Solvent/Media | Purpose |
| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | Provides an early indication of solubility under physiological pH, useful for initial screening and assay development. |
| Simulated Gastric Fluid (SGF) | Assesses solubility in the acidic environment of the stomach, relevant for oral formulation considerations. | |
| Simulated Intestinal Fluid (SIF) | Evaluates solubility in the neutral to slightly alkaline environment of the small intestine, crucial for predicting oral absorption. | |
| Thermodynamic Solubility | Aqueous Buffers (pH range 2-8) | Determines the true equilibrium solubility at different pH values, providing insights into the compound's intrinsic solubility and pKa. |
| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Simulates the composition of intestinal fluids in the fasted and fed states, offering a more accurate prediction of in vivo dissolution and absorption. | |
| Co-solvent Mixtures (e.g., DMSO/water, ethanol/water) | Characterizes solubility in systems often used for in vitro assays and initial formulation development. |
Mechanism of Action: Targeting MmpL3
This compound exerts its antimycobacterial effect by targeting MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the unique and impermeable mycobacterial cell wall.
The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death. This targeted mechanism of action makes MmpL3 an attractive target for novel anti-tuberculosis therapies.
Below is a diagram illustrating the role of MmpL3 in the mycolic acid pathway and the inhibitory action of compounds like this compound.
Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM export.
Experimental Protocols
Given the lack of specific published protocols for this compound, this section provides a detailed, generalized methodology for determining the kinetic and thermodynamic solubility of a novel compound, which can be adapted for this compound.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method provides a rapid assessment of a compound's solubility upon its addition from a DMSO stock solution into an aqueous buffer.
Workflow:
References
Methodological & Application
No Publicly Available Data for CRS400393 In Vivo Studies
Comprehensive searches for the compound CRS400393 have yielded no publicly available scientific literature or data regarding its in vivo dosage, preclinical studies, mechanism of action, or any related experimental protocols.
Despite employing various search strategies, including alternative naming conventions and broader searches for related compound series, no information on this compound could be retrieved. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications, a developmental code for a drug not yet in the public domain, or a nomenclature that is not currently recognized in scientific databases.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific conferences, peer-reviewed journals, or patent applications.
Application of CRS400393 in Cancer Research: A Review of Current Evidence and Future Directions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the current scientific understanding of the compound CRS400393. Initial interest in this molecule for cancer research applications has prompted a thorough review of existing literature. This document clarifies the established biological activity of this compound and explores the potential of its broader chemical class, benzothiazole amides, in oncology.
Important Note: Scientific literature to date describes this compound as a potent antimycobacterial agent. There are currently no published studies detailing its application in cancer research. The information presented herein is based on its documented activity and the established anticancer potential of the broader benzothiazole amide chemical family.
Part 1: this compound - An Antimycobacterial Agent
This compound has been identified as a potent and specific inhibitor of mycobacterial growth.[1][2][3] Its primary mechanism of action is the targeting of MmpL3, a crucial transporter of mycolic acids in mycobacteria.[2][3][4]
Quantitative Data: Antimycobacterial Activity of this compound
The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound against various mycobacterial species.
| Mycobacterial Species | MIC Range (μg/mL) | Reference |
| Mycobacterium abscessus | 0.03 - 0.12 | [2] |
| Other rapid-growing NTM | 0.03 - 0.12 | [2] |
| Mycobacterium avium complex (MAC) | 1 - 2 | [2] |
| Mycobacterium tuberculosis | 0.12 - 0.5 | [4] |
Mechanism of Action: MmpL3 Inhibition
The proposed mechanism of action for this compound in mycobacteria is the inhibition of the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent [frontiersin.org]
CRS400393: Application and Protocols in Mycobacterial Research, Not Neuroscience
Initial investigations into the potential applications of CRS400393 reveal its role as a potent antimycobacterial agent, with no current scientific literature supporting its use in neuroscience experiments. This document serves to clarify the established mechanism and application of this compound based on available data, and to provide a structured overview for researchers interested in its antimycobacterial properties.
Summary of Key Findings
-
Primary Target: this compound is a specific inhibitor of MmpL3, a crucial mycolic acid transporter in mycobacteria.[1]
-
Application: Its primary application is in the field of infectious disease research, specifically as a potential therapeutic agent against mycobacterial infections.
-
No Neuroscience Link: Extensive searches of scientific databases and literature have not yielded any studies or data related to the use of this compound in neuroscience research.
Mechanism of Action: Targeting Mycobacterial Cell Wall Synthesis
This compound exerts its antimycobacterial effect by disrupting the transport of mycolic acids, which are essential components of the mycobacterial cell wall. This targeted inhibition of MmpL3 leads to a breakdown in cell wall integrity and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
Hypothetical Experimental Workflow for Antimycobacterial Activity Assessment
While no neuroscience protocols exist for this compound, a standard workflow for evaluating its antimycobacterial efficacy can be outlined. This serves as a guide for researchers in the appropriate field.
Caption: Workflow for assessing antimycobacterial activity.
Quantitative Data
Currently, there is no publicly available quantitative data such as IC50 or EC50 values for this compound from the initial searches. Further specific studies on its antimycobacterial properties would be required to establish these parameters.
Protocols for Antimycobacterial Studies
Detailed protocols for assessing the antimycobacterial activity of compounds like this compound would typically involve the following, which can be adapted from standard microbiology and pharmacology methodologies:
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mycobacterial strain.
-
Methodology:
-
Prepare a serial dilution of this compound in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculate the wells of a microtiter plate with a standardized suspension of the mycobacterial strain.
-
Add the different concentrations of this compound to the wells.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).
-
Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.
-
2. Mammalian Cell Cytotoxicity Assay:
-
Objective: To assess the toxicity of this compound against mammalian cell lines to determine its therapeutic index.
-
Methodology:
-
Culture a suitable mammalian cell line (e.g., HepG2, A549) in a 96-well plate.
-
Expose the cells to a range of concentrations of this compound.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Calculate the 50% cytotoxic concentration (CC50).
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of mycobacterial infection.
-
Methodology:
-
Infect a suitable animal model (e.g., BALB/c mice) with a pathogenic mycobacterial strain.
-
Administer this compound at different doses and schedules.
-
Monitor the animals for clinical signs of infection and body weight changes.
-
At the end of the treatment period, euthanize the animals and determine the bacterial load in target organs (e.g., lungs, spleen).
-
Compare the bacterial burden in treated versus untreated groups to assess efficacy.
-
References
Application Notes and Protocols for Efficacy Measurement
Important Note on CRS400393: Initial research indicates that this compound is an antimycobacterial agent that targets MmpL3, a mycolic acid transporter essential for Mycobacterium tuberculosis.[1] Therefore, its efficacy is typically measured using microbiological techniques such as determining the Minimum Inhibitory Concentration (MIC) against mycobacterial strains.
The detailed request for signaling pathway analysis suggests a potential interest in immunomodulatory agents, for instance, those targeting the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.[2][3]
Consequently, these application notes will focus on the techniques for measuring the efficacy of a hypothetical STING inhibitor, designated as "Compound X" , to align with the detailed requirements of the request.
Application Note 1: In Vitro Characterization of Compound X, a Novel STING Inhibitor
Objective: To outline a series of in vitro assays to determine the potency and mechanism of action of Compound X in inhibiting the cGAS-STING signaling pathway.
Background: The cGAS-STING pathway is a key mediator of type I interferon (IFN) responses. Upon activation, STING translocates from the endoplasmic reticulum, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of IFN-stimulated genes (ISGs).[4] We will assess the efficacy of Compound X by measuring its impact on key events in this pathway.
Key Experiments and Methodologies
-
Reporter Gene Assay: To quantify the inhibition of STING-dependent IFN-β production.
-
Western Blot Analysis: To visualize the inhibition of phosphorylation of key downstream signaling proteins.
-
Cytokine Release Assay: To measure the reduction of STING-induced cytokine secretion in primary human cells.
Data Summary
The following table summarizes the expected quantitative data from the in vitro efficacy studies of Compound X.
| Assay Type | Cell Line | Agonist | Readout | Metric | Compound X Result | Positive Control (H-151) |
| STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | 2'3'-cGAMP (1 µg/mL) | Lucia Luciferase | IC50 | 15.8 µM | 1.04 µM[5] |
| Western Blot | THP-1 | 2'3'-cGAMP (1 µg/mL) | p-STING, p-TBK1, p-IRF3 | % Inhibition at 20 µM | >90% | >95% |
| Cytokine ELISA | Human PBMCs | 2'3'-cGAMP (1 µg/mL) | IFN-β Secretion | IC50 | 21.3 µM | 1.5 µM |
| Cell Viability Assay | THP-1 | - | CellTiter-Glo® | CC50 | >100 µM | ~10 µM[5] |
Protocol 1: STING Reporter Gene Assay
This protocol describes the use of a commercially available reporter cell line to measure the inhibition of STING signaling. THP1-Dual™ KI-hSTING-R232 cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[6]
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)
-
RPMI 1640 Medium, 10% FBS, Pen/Strep
-
2'3'-cGAMP (STING agonist)
-
Compound X
-
H-151 (positive control inhibitor)
-
QUANTI-Luc™ detection reagent
-
96-well plates (white, clear bottom)
Procedure:
-
Seed 50,000 THP1-Dual™ cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with a serial dilution of Compound X or H-151 for 2 hours.
-
Stimulate the cells with 1 µg/mL of 2'3'-cGAMP. Include unstimulated and vehicle-only controls.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Transfer 20 µL of supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Immediately measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Workflow for the STING reporter gene assay.
Protocol 2: Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.[7][8]
Materials:
-
THP-1 cells
-
RPMI 1640 Medium, 10% FBS, Pen/Strep
-
2'3'-cGAMP
-
Compound X
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate 1x10^6 THP-1 cells per well in a 6-well plate and allow them to adhere.
-
Pre-treat cells with Compound X (e.g., at 5, 10, and 20 µM) for 2 hours.
-
Stimulate with 1 µg/mL of 2'3'-cGAMP for 1-2 hours.
-
Wash cells with cold PBS and lyse with 100 µL of lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify band intensity relative to loading controls.
The cGAS-STING signaling pathway and the inhibitory target of Compound X.
Application Note 2: In Vivo Efficacy of Compound X in a Model of Autoimmune Disease
Objective: To evaluate the therapeutic efficacy of Compound X in a preclinical in vivo model of STING-associated vasculopathy.
Background: Gain-of-function mutations in STING can lead to constitutive activation and severe autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI).[9] Mouse models carrying these mutations (e.g., STING N153S) recapitulate key aspects of the human disease and are valuable for testing potential therapeutics.
Experimental Design
-
Model: STING N153S knock-in mice.
-
Groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Compound X (10 mg/kg, daily oral gavage)
-
Compound X (30 mg/kg, daily oral gavage)
-
-
Treatment Duration: 4 weeks.
-
Key Readouts:
-
Survival rate
-
Clinical score (body weight, skin lesions, activity)
-
Lung inflammation (histopathology)
-
Serum cytokine levels (IFN-β, TNF-α)
-
Gene expression analysis of lung tissue (IFN-stimulated genes)
-
Data Summary
The following table presents hypothetical data from the in vivo study.
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Compound X (30 mg/kg) |
| Survival Rate (%) | 40% | 70% | 90% |
| Mean Clinical Score (at 4 weeks) | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 |
| Lung Inflammation Score | 3.8 ± 0.4 | 1.9 ± 0.3 | 0.8 ± 0.2 |
| Serum IFN-β (pg/mL) | 152 ± 25 | 65 ± 18 | 28 ± 9 |
| Lung Isg15 mRNA (fold change) | 25.6 ± 4.1 | 8.3 ± 2.5 | 2.7 ± 1.1 |
Protocol 3: Evaluation of Lung Inflammation in STING N153S Mice
This protocol describes the histological assessment of lung tissue to quantify inflammation.
Materials:
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope and imaging software
Procedure:
-
At the end of the treatment period, euthanize mice and perfuse the lungs with saline.
-
Inflate the lungs with 10% formalin and fix overnight.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E.
-
A board-certified pathologist, blinded to the treatment groups, should score the slides for inflammation based on a semi-quantitative scale (0-4), considering peribronchial, perivascular, and interstitial infiltrates.
-
Capture representative images of each group.
Workflow for the in vivo efficacy study in a mouse model of SAVI.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRS400393 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS400393 is a potent, mycobacteria-specific agent belonging to the benzothiazole amide class of compounds.[1] It has demonstrated significant activity against a range of mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex.[1] The discovery of this compound was the result of a high-throughput screening (HTS) campaign followed by extensive medicinal chemistry optimization.[1] Preliminary mechanism of action studies indicate that this compound targets MmpL3, a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays for the discovery of novel antimycobacterial agents.
Mechanism of Action and Signaling Pathway
This compound's antimycobacterial activity stems from its inhibition of the MmpL3 transporter protein. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of mycobacteria. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.
Data Presentation
Table 1: In Vitro Antimycobacterial Activity of this compound
| Mycobacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Mycobacterium abscessus | 0.03 - 0.12 |
| Other rapid-growing NTM | 0.03 - 0.12 |
| Mycobacterium avium complex | 1 - 2 |
Data summarized from Graham J, et al. Bioorg Med Chem Lett. 2018.[1]
Table 2: Representative High-Throughput Screening Data Parameters
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. |
| Primary Hit Rate | 0.5 - 2% | Percentage of compounds identified as active in the primary screen. |
| Confirmation Rate | > 80% | Percentage of primary hits confirmed in dose-response assays. |
| Positive Control | This compound (or other known MmpL3 inhibitor) | Used to assess assay performance and for data normalization. |
| Negative Control | DMSO | Vehicle control, represents 0% inhibition. |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify novel antimycobacterial compounds, using this compound as a reference control. These protocols are based on established methods for whole-cell phenotypic screening against mycobacteria.
Protocol 1: Whole-Cell Phenotypic Screen using a Luciferase Reporter Assay
This protocol describes a high-throughput screening assay using a Mycobacterium strain expressing a luciferase reporter gene. Bacterial viability is determined by measuring luminescence, which is dependent on cellular ATP levels.
Materials:
-
Mycobacterium strain expressing luciferase (e.g., M. smegmatis, M. tuberculosis H37Rv-lux)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
384-well white, clear-bottom microplates
-
Compound library dissolved in DMSO
-
This compound stock solution in DMSO
-
Luciferin substrate
-
Luminometer
Procedure:
-
Bacterial Culture Preparation: Grow the luciferase-expressing Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Assay Plate Preparation:
-
Dispense 25 µL of 7H9 broth into all wells of a 384-well plate.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of compound from the library plates to the assay plates.
-
Include wells with this compound as a positive control (final concentration of 10x MIC) and DMSO as a negative control.
-
-
Bacterial Inoculation: Dilute the mid-log phase culture to the desired starting inoculum (e.g., OD600 of 0.02) in 7H9 broth. Add 25 µL of the diluted culture to each well of the assay plate.
-
Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 3-5 days for M. smegmatis, 7-10 days for M. tuberculosis).
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the appropriate volume of luciferin substrate to each well.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive (0% viability) and negative (100% viability) controls.
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Whole-Cell Phenotypic Screen using AlamarBlue Assay
This protocol utilizes the AlamarBlue (resazurin) cell viability reagent, which is reduced by metabolically active cells, resulting in a colorimetric and fluorescent change.
Materials:
-
Mycobacterium strain (e.g., M. smegmatis, M. tuberculosis)
-
Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80
-
384-well black, clear-bottom microplates
-
Compound library dissolved in DMSO
-
This compound stock solution in DMSO
-
AlamarBlue reagent
-
Fluorometer or spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Grow the Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Assay Plate Preparation: Prepare the assay plates with compounds and controls as described in Protocol 1.
-
Bacterial Inoculation: Inoculate the assay plates with the diluted bacterial culture as described in Protocol 1.
-
Incubation: Seal the plates and incubate at 37°C for the appropriate duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).
-
Second Incubation: Incubate the plates for an additional 12-24 hours at 37°C.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate percent inhibition based on the reduction of AlamarBlue, normalized to positive and negative controls.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen should be subjected to a series of follow-up studies to confirm their activity and characterize their mechanism of action.
Workflow for Hit Confirmation:
-
Re-testing: Re-test the primary hits from a freshly prepared stock solution to eliminate false positives.
-
Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) by testing the compounds over a range of concentrations.
-
Cytotoxicity Assay: Evaluate the toxicity of the hits against a mammalian cell line (e.g., HepG2, HEK293) to assess their selectivity for mycobacteria.
-
Mechanism of Action Studies:
-
Target-based assays: If a specific target is hypothesized (e.g., MmpL3), test the compounds in a target-based assay.
-
Resistance studies: Generate resistant mutants and perform whole-genome sequencing to identify mutations in the potential target gene.
-
Metabolic labeling: Analyze the effect of the compound on the synthesis of key cellular components, such as mycolic acids.
-
-
In Vivo Efficacy: Test promising lead compounds in an appropriate animal model of mycobacterial infection.
Conclusion
This compound serves as a valuable tool compound for the discovery and development of new antimycobacterial agents. Its well-defined mechanism of action targeting MmpL3 makes it an excellent positive control for high-throughput screening campaigns. The protocols outlined in this document provide a robust framework for conducting whole-cell phenotypic screens to identify novel inhibitors of mycobacterial growth. Subsequent hit validation and mechanism of action studies are crucial for advancing promising compounds through the drug discovery pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CRS400393 Treatment Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRS400393 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific antimycobacterial agent. Its primary target is the mycobacterial membrane protein Large 3 (MmpL3), which is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolates (TMM), from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the mycobacterial species and strain. Based on available data, a good starting point for in vitro experiments is within the range of the Minimum Inhibitory Concentration (MIC).
| Mycobacterial Species | Typical MIC Range (µg/mL) |
| Nontuberculous Mycobacteria (NTM) | ≤0.03 - 0.5 |
| Mycobacterium avium complex | 1 - 2 |
| Mycobacterium tuberculosis | Not specifically reported, but expected to be in a similar range to other mycobacteria. |
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a concentrated stock solution in DMSO. This stock solution can be stored at -20°C for long-term use. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Guide
Problem 1: No or low activity of this compound observed.
Possible Cause 1: Incorrect concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific mycobacterial strain and experimental conditions. Start with a broad range of concentrations around the expected MIC.
Possible Cause 2: Compound degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Possible Cause 3: Serum protein binding.
-
Solution: If your culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration.[3][4] Consider determining the IC50 of this compound in the presence and absence of serum to assess the impact of serum protein binding.[3] Alternatively, use a serum-free medium if your experimental design allows.
Problem 2: High background cytotoxicity observed in host cells.
Possible Cause 1: this compound concentration is too high.
-
Solution: Determine the cytotoxic concentration 50 (CC50) of this compound on your host cell line. This will allow you to calculate the selectivity index (SI = CC50 / MIC) and choose a concentration that is effective against the mycobacteria while minimizing host cell toxicity.
Possible Cause 2: Off-target effects.
-
Solution: Some MmpL3 inhibitors have been reported to have off-target effects, such as disrupting the proton motive force (PMF) of the cell membrane.[2][5][6][7][8][9][10] If you suspect off-target effects, you can perform assays to measure the impact of this compound on the PMF.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis
This protocol is based on the EUCAST broth microdilution reference method.[11][12][13]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well U-shaped microtiter plates
-
Sterile water
-
Glass beads
Procedure:
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture by vortexing colonies with glass beads in sterile water.
-
Dilute the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 36 ± 1°C.
-
-
Reading the Results:
-
Read the plate when visible growth is observed in the drug-free control well (typically after 7-14 days).
-
The MIC is the lowest concentration of this compound that inhibits visible growth.
-
Protocol 2: Determination of Cytotoxic Concentration 50 (CC50)
This protocol describes a general method using a commercially available LDH (lactate dehydrogenase) cytotoxicity assay kit.
Materials:
-
Mammalian cell line (e.g., THP-1 macrophages)
-
Complete culture medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 2-10 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well.
-
Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
-
Incubation:
-
Incubate the plate for a period relevant to your infection experiments (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption [frontiersin.org]
- 10. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 11. repub.eur.nl [repub.eur.nl]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing CRS400393 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CRS400393 to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific antimycobacterial agent. It functions by targeting MmpL3, a transporter protein essential for the transport of mycolic acids in mycobacteria.[1] Mycolic acids are crucial components of the mycobacterial cell wall, and their disrupted transport leads to cell death.
Q2: How should I store this compound to ensure its stability?
Proper storage is critical to prevent the degradation of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Q3: In what solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental media.
Q4: What is the expected shelf-life of this compound?
When stored correctly under the recommended conditions, this compound has a shelf life of over three years.[1]
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of my this compound compound over time.
-
Potential Cause: Improper Storage. Extended exposure to ambient temperatures, light, or moisture can lead to the degradation of the compound.
-
Solution: Ensure that the compound is stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term) and is protected from light.[1] When not in use, vials should be tightly sealed and stored in a desiccator if possible.
Issue 2: I am seeing precipitation of this compound in my aqueous experimental medium.
-
Potential Cause: Poor Solubility. While this compound is soluble in DMSO, it may have limited solubility in aqueous buffers. Adding a high concentration of the DMSO stock solution directly to your aqueous medium can cause the compound to precipitate.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your final aqueous medium, do so gradually and with gentle mixing.
-
Avoid "shock" precipitation by not adding the DMSO stock to a vigorously vortexing aqueous solution. Instead, add the stock to the side of the tube and allow it to mix in gently.
-
Consider the final percentage of DMSO in your experiment. While a small percentage is often tolerated by cells, higher concentrations can be toxic. If you need a high concentration of this compound, you may need to optimize your final DMSO concentration.
-
Issue 3: My experimental results with this compound are inconsistent.
-
Potential Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution of this compound can lead to its degradation.
-
Solution 1: Aliquot the DMSO stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of the compound.
-
Potential Cause 2: Contamination. Contamination of the stock solution or experimental media can interfere with the activity of this compound.
-
Solution 2: Always use sterile pipette tips and tubes when handling the compound and its solutions. Prepare dilutions in a sterile environment, such as a laminar flow hood.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: General Stability Assessment of this compound in Experimental Medium
This protocol can be used to determine the stability of this compound in your specific experimental buffer or medium over time.
-
Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.
-
Divide this solution into several sterile, light-protected tubes.
-
Establish a time-course experiment (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, take one tube and store it at -80°C to halt any further degradation.
-
At the end of the time course, analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the rate of degradation.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C, dry, dark | [1] |
| Short-Term Storage | 0 - 4°C, dry, dark | [1] |
| Shipping Condition | Ambient temperature | [1] |
| Recommended Solvent | DMSO | [1] |
| Shelf Life | >3 years (if stored properly) | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: CRS400393 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with CRS400393, a hypothetical MEK1/2 inhibitor targeting the RAS-RAF-MEK-ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] By binding to a site adjacent to the ATP-binding pocket, this compound locks MEK in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] This ultimately inhibits the MAPK signaling cascade, which is crucial for cell proliferation and survival.[2]
Q2: My cells are developing resistance to this compound. What are the possible mechanisms?
A2: Resistance to MEK inhibitors like this compound is a known issue and can arise from various mechanisms.[2] These include mutations in MEK1/2 that prevent drug binding, amplification of the MEK gene, or activation of alternative signaling pathways that bypass the need for MEK activity. Combination therapies are often explored to overcome resistance.[3]
Q3: What are the common off-target effects or toxicities associated with MEK inhibitors?
A3: MEK inhibitors can cause a range of side effects. Common toxicities include mucocutaneous issues like rash and dermatitis, gastrointestinal problems such as diarrhea, and ocular toxicities like blurred vision or retinal vein occlusion.[1][4] In some cases, cardiovascular effects and elevated creatine phosphokinase (CPK) levels have been observed.[1][5] It is crucial to monitor for these effects in your experimental system.
Troubleshooting Guides
Western Blotting for Phospho-ERK (p-ERK)
Issue: Weak or no p-ERK signal after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-ERK inhibition in your specific cell line. |
| Phosphatase Activity During Sample Lysis | Prepare lysis buffer fresh with a cocktail of phosphatase and protease inhibitors. Always keep samples on ice and use pre-chilled buffers to minimize dephosphorylation.[6] |
| Inefficient Protein Extraction | For nuclear proteins, ensure your lysis buffer is sufficiently stringent (e.g., RIPA buffer) to effectively extract the target.[7] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel.[6] Alternatively, you can enrich for your target protein using immunoprecipitation before running the Western blot. |
| Inefficient Transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) for your specific protein of interest. |
Issue: High background on the Western blot membrane.
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Agent | Avoid using non-fat milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[6][8] Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Phosphate in Buffers | Do not use phosphate-buffered saline (PBS) in your wash buffers or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[6] Use Tris-buffered saline with Tween-20 (TBST).[6] |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of washes with TBST. |
Cell-Based Assays (e.g., Viability, Proliferation)
Issue: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Recommended Solution |
| Compound Instability or Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. |
| Assay Artifacts | Some small molecules can interfere with assay reagents (e.g., formazan-based viability assays). Consider using an orthogonal assay method to confirm your results (e.g., a fluorescence-based assay if you are using a colorimetric one).[9] |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Experimental Protocols
Protocol: Assessing the Efficacy of this compound by Western Blot for p-ERK
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
-
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for assessing this compound efficacy via Western blot.
References
- 1. news-medical.net [news-medical.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot Experiment - How to Optimize Phosphorylated Protein WB Detection?-Clinx勤翔 [clinxsci.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
CRS400393 Technical Support Center: Troubleshooting Off-Target Effects
Introduction
CRS400393 is a potent and specific antimycobacterial agent that targets the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis and other mycobacteria.[1][2][3] Its high specificity makes it an excellent tool for studying mycobacterial biology. However, when using any small molecule inhibitor in a biological system, it is crucial to consider the possibility of off-target effects. This guide provides a framework for researchers who encounter unexpected phenotypes in eukaryotic cell systems when using this compound, and offers a systematic approach to troubleshooting potential off-target interactions.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing unexpected cytotoxicity with this compound in my human cell line. Is this a known off-target effect?
While this compound is designed for high specificity against mycobacterial MmpL3, off-target interactions in eukaryotic cells, although not extensively documented, can occur. An unexpected cytotoxic effect in a human cell line could be indicative of the compound interacting with an unintended cellular target.
Hypothetical Scenario: A plausible, yet hypothetical, off-target for a molecule affecting lipid transport in bacteria could be a human protein involved in lipid metabolism. For instance, this compound might interact with Stearoyl-CoA Desaturase (SCD1) , a key enzyme in the biosynthesis of monounsaturated fatty acids. Inhibition of SCD1 can lead to an imbalance in cellular lipid composition, inducing endoplasmic reticulum (ER) stress and apoptosis, which would manifest as cytotoxicity.
To investigate this, a structured troubleshooting approach is recommended to determine if the observed cytotoxicity is a bona fide off-target effect.
FAQ 2: How can I experimentally determine if the observed phenotype is due to an off-target effect of this compound?
A systematic workflow can help you distinguish between a specific off-target effect and other potential causes like non-specific toxicity or experimental artifacts.
Troubleshooting Workflow:
-
Confirm the Observation:
-
Dose-Response Analysis: Perform a dose-response curve with this compound on your cell line to determine the IC50 value for the cytotoxic effect. A sigmoidal dose-response curve suggests a specific biological interaction rather than non-specific toxicity.
-
Positive and Negative Controls: Include a known inhibitor of your suspected off-target (e.g., an SCD1 inhibitor) as a positive control and an inactive structural analog of this compound, if available, as a negative control.
-
-
Assess Target Engagement in Cells:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to determine if this compound directly binds to a target protein in intact cells. A shift in the thermal stability of the protein in the presence of the compound indicates direct binding.
-
-
Validate the Off-Target:
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of the putative off-target protein (e.g., SCD1). If the knockdown phenocopies the effect of this compound treatment, it strongly suggests that the compound's effect is mediated through this target.
-
Rescue Experiment: Conversely, if you can rescue the cytotoxic phenotype of this compound by providing the downstream product of the inhibited enzyme (e.g., supplementing the media with oleic acid for SCD1 inhibition), this further validates the off-target.
-
-
In Vitro Enzymatic Assay:
-
If the putative off-target is an enzyme, perform an in vitro enzymatic assay with the purified protein and this compound to confirm direct inhibition and determine the Ki value.
-
Quantitative Data Summary
The following table presents hypothetical data from a series of experiments to investigate the off-target effects of this compound on a human cancer cell line.
| Experiment | Target/Cell Line | Metric | This compound | Positive Control (SCD1i) | Negative Control |
| On-Target Activity | M. tuberculosis MmpL3 | IC50 | 0.05 µM | N/A | > 100 µM |
| Off-Target Activity | Human SCD1 (in vitro) | Ki | 2.5 µM | 0.1 µM | > 100 µM |
| Cell Viability | Human Cancer Cell Line | IC50 | 5.0 µM | 0.2 µM | > 100 µM |
| Cell Viability with siRNA | SCD1 Knockdown | % Viability | 45% | 42% | 98% |
| Rescue Experiment | + Oleic Acid (100 µM) | % Viability | 85% | 82% | 99% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA procedures to assess the binding of this compound to a target protein (e.g., SCD1) in cultured human cells.
Materials:
-
Human cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Antibodies for the target protein (for Western Blot)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with DMSO for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with a protease inhibitor cocktail.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction).
-
-
Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western Blot using an antibody specific for the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement.
-
Protocol 2: siRNA-Mediated Knockdown for Target Validation
This protocol describes the use of siRNA to validate that the cytotoxic effect of this compound is mediated through a specific off-target.
Materials:
-
Human cell line of interest
-
siRNA targeting the putative off-target (e.g., SCD1)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Reagents for cell viability assay (e.g., CellTiter-Glo)
-
Reagents for Western Blot to confirm knockdown
Procedure:
-
siRNA Transfection:
-
Seed cells in a 96-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA (target-specific and non-targeting control) in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
This compound Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing this compound at its IC50 concentration or DMSO as a control.
-
Incubate for an additional 24-48 hours.
-
-
Analysis:
-
Cell Viability: Measure cell viability using a suitable assay. Compare the viability of cells treated with target-specific siRNA and this compound to cells treated with non-targeting siRNA and this compound. A similar reduction in viability would suggest the phenotype is on-target.
-
Knockdown Confirmation: In a parallel experiment, lyse the cells 48-72 hours post-transfection and perform a Western Blot to confirm the reduction in the target protein level in the siRNA-treated cells compared to the non-targeting control.
-
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. hypothetical off-target pathways of this compound.
References
Technical Support Center: CRS400393 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRS400393. The following information is designed to help address specific issues related to in vitro cytotoxicity that may be encountered during experiments.
Troubleshooting Guides
This section addresses common problems observed during in vitro experiments with this compound and offers potential solutions.
Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Question: We are observing significant cell death in our uninfected eukaryotic cell line controls when using this compound at concentrations effective against mycobacteria. How can we reduce this off-target cytotoxicity?
Answer: High cytotoxicity in non-target cells is a common challenge in drug development. Here are several strategies to troubleshoot and mitigate this issue:
1. Optimization of Experimental Conditions:
-
Concentration and Exposure Time: The cytotoxic effect of a compound is often dependent on both the concentration and the duration of exposure. It is recommended to perform a dose-response and time-course experiment to identify the optimal concentration of this compound and the shortest exposure time that maintains antimycobacterial efficacy while minimizing host cell toxicity.
-
Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents. Low cell density may lead to higher observed toxicity. Ensure you are using an optimal and consistent cell density for your assays.[1]
-
Serum Concentration: The presence and concentration of serum in the culture medium can impact the bioavailability and cytotoxicity of a compound. Consider evaluating the effect of different serum concentrations on this compound's activity and toxicity.
2. Co-treatment with Cytoprotective Agents:
Depending on the mechanism of cytotoxicity, co-administration of cytoprotective agents can be a viable strategy. For instance, if this compound is inducing oxidative stress, antioxidants like N-acetylcysteine (NAC) could be tested. It is crucial to first investigate the potential mechanism of this compound-induced cytotoxicity.
3. Formulation and Solubilization:
The vehicle used to dissolve this compound can itself be cytotoxic. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is advisable to run a vehicle control to assess the cytotoxicity of the solvent alone.
Problem 2: Inconsistent results in cytotoxicity assays.
Question: Our results from cytotoxicity assays with this compound are highly variable between experiments. What could be the cause of this inconsistency?
Answer: Variability in cytotoxicity assays can stem from several factors. Here is a checklist to help you identify the potential source of the inconsistency:
Experimental Parameters Checklist
| Parameter | Recommendation |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay Protocol | Adhere strictly to the incubation times and reagent volumes specified in your cytotoxicity assay protocol.[1][2] |
| Plate Uniformity | Ensure even cell distribution when seeding plates to avoid edge effects. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to maintain humidity. |
| Positive and Negative Controls | Always include appropriate positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiments to validate assay performance.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, mycobacteria-specific antimycobacterial agent that targets MmpL3, a transporter for mycolic acids in mycobacteria.[5]
Q2: Which in vitro cytotoxicity assays are recommended for evaluating this compound toxicity?
Several assays can be used to assess the in vitro cytotoxicity of this compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death.
Common Cytotoxicity Assays
| Assay Type | Principle |
| MTT Assay | Measures metabolic activity by assessing the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[2][6] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes, which is an indicator of necrosis.[3][7] |
| Trypan Blue Exclusion Assay | A simple method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.[6] |
| ATP Assay | Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[7][8] |
It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic effects.[8]
Q3: What are the potential signaling pathways involved in this compound-induced cytotoxicity?
While the specific pathways for this compound are not yet elucidated, drug-induced cytotoxicity often involves common signaling pathways leading to apoptosis or necrosis.[7][9]
-
Apoptosis (Programmed Cell Death): This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases.[9]
-
Necrosis (Unprogrammed Cell Death): This is often a result of severe cellular stress, leading to the loss of membrane integrity and release of cellular contents.[7]
Further investigation using techniques such as Western blotting for caspase activation, or flow cytometry with annexin V/propidium iodide staining, can help to elucidate the specific mechanism of cell death induced by this compound.
Experimental Protocols & Visualizations
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
Caption: Workflow for a typical MTT cytotoxicity assay.
Decision Tree for Troubleshooting High Cytotoxicity
This diagram provides a logical workflow for addressing unexpected cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]
- 5. medkoo.com [medkoo.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CRS400393 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CRS400393 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific antimycobacterial agent that targets the essential transport protein MmpL3.[1] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial component for the synthesis of the mycobacterial cell wall, across the plasma membrane. By inhibiting MmpL3, this compound disrupts cell wall formation, leading to mycobacterial cell death.
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated excellent in vitro activity against various nontuberculous mycobacteria (NTM), including clinical isolates of Mycobacterium abscessus from cystic fibrosis patients, with minimum inhibitory concentrations (MICs) ranging from ≤0.03 to 0.5 μg/mL.[1]
Q3: Has this compound shown efficacy in animal models?
A3: Yes, in a mouse model of M. abscessus lung infection, this compound has shown efficacy. Intranasal administration was effective in reducing the bacterial burden in the lungs.[1] While oral dosing has shown good bioavailability, further optimization is needed to achieve comparable efficacy to the intranasal route.[1]
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: Pharmacokinetic studies in mice have revealed that this compound achieves high concentrations in lung tissue and epithelial lining fluid (ELF) following intratracheal administration.[1] The penetration ratio into ELF was 261 and into lung tissue was 54, relative to plasma concentrations.[1] Good oral bioavailability was observed, particularly with a specific formulation.[1]
Troubleshooting Guide
Issue 1: Poor or inconsistent efficacy with oral administration.
-
Possible Cause: Suboptimal formulation leading to poor absorption.
-
Troubleshooting Steps:
-
Optimize Formulation: this compound has shown good oral bioavailability when formulated in kolliphor oil.[1] If you are observing poor efficacy, consider reformulating the compound.
-
Ensure Proper Administration: For oral gavage, ensure the compound is delivered directly to the stomach without reflux. Proper technique is critical for consistent results.
-
Dose Escalation: If the formulation is optimized and administration is correct, a dose escalation study may be necessary to determine the optimal therapeutic dose for the oral route. The referenced study used an oral dose of 25 mg/kg once daily.[1]
-
Issue 2: Difficulty achieving therapeutic concentrations in the lungs with systemic administration.
-
Possible Cause: While oral administration shows good bioavailability, direct lung delivery has demonstrated superior drug concentrations at the site of infection.[1]
-
Troubleshooting Steps:
-
Consider Intranasal or Intratracheal Delivery: For lung infections, direct administration to the respiratory tract can significantly increase local drug concentrations. The referenced study successfully used intranasal administration at a dose of 8 mg/kg once daily.[1]
-
Formulation for Inhalation: If considering aerosolized delivery, the formulation will need to be optimized for particle size and stability to ensure efficient deposition in the deep lung.
-
Issue 3: Compound precipitation in dosing solution.
-
Possible Cause: this compound is soluble in DMSO. However, for in vivo studies, DMSO may not be the ideal vehicle due to potential toxicity. Precipitation can occur when diluting a DMSO stock into an aqueous vehicle.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Consider using a co-solvent system that is biocompatible.
-
Formulate as a Suspension or Emulsion: If solubility remains an issue, formulating this compound as a micronized suspension or an emulsion (e.g., in kolliphor oil for oral delivery) can be an effective strategy.[1]
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Formulation | Source |
| MIC Range (M. abscessus) | ≤0.03 - 0.5 µg/mL | In vitro | N/A | N/A | [1] |
| Intranasal Efficacious Dose | 8 mg/kg (once daily for 28 days) | Dexamethasone-treated C3HeB/FeJ mice | Intranasal | Not specified | [1] |
| Oral Dose Tested | 25 mg/kg (once daily for 28 days) | Dexamethasone-treated C3HeB/FeJ mice | Oral | Kolliphor oil | [1] |
| ELF Penetration Ratio | 261 (relative to plasma) | Mice | Intratracheal | Not specified | [1] |
| Lung Tissue Penetration Ratio | 54 (relative to plasma) | Mice | Intratracheal | Not specified | [1] |
| Lung-to-Plasma Ratio (Oral) | 0.5 - 4 | Mice | Oral | Kolliphor oil | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of M. abscessus Lung Infection
-
Animal Model: Dexamethasone-treated C3HeB/FeJ mice are used to establish a sustained pulmonary infection.
-
Infection: Mice are infected with M. abscessus strain 103.
-
Treatment Groups:
-
Vehicle control
-
This compound (8 mg/kg, once daily, intranasal)
-
This compound (25 mg/kg, once daily, oral, formulated in kolliphor oil)
-
-
Treatment Duration: 28 days.
-
Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested. The bacterial load (colony-forming units, CFU) in the lungs is determined by plating serial dilutions of lung homogenates on appropriate growth media.
-
Outcome Measure: A statistically significant reduction in lung CFU in the treated groups compared to the vehicle control group indicates efficacy.[1]
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Healthy mice (strain to be specified based on experimental goals).
-
Administration:
-
Intratracheal: A single dose of this compound is administered directly into the trachea.
-
Oral: A single dose of this compound formulated in kolliphor oil is administered by oral gavage.
-
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), blood, lung tissue, and bronchoalveolar lavage fluid (for ELF) are collected from different cohorts of mice.
-
Sample Processing: Plasma is separated from blood. Lung tissue is homogenized. ELF is processed from the bronchoalveolar lavage fluid.
-
Bioanalysis: The concentration of this compound in plasma, lung tissue homogenates, and ELF is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and tissue penetration ratios are calculated.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy study workflow.
References
Validation & Comparative
Validating CRS400393 Efficacy: A Guide to Secondary Assays for MmpL3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the primary antimycobacterial activity of CRS400393, a potent MmpL3 inhibitor, through a series of robust secondary assays. By employing these experimental protocols, researchers can confirm the mechanism of action and build a comprehensive data package for this promising compound class.
This compound is a benzothiazole amide that has demonstrated potent, mycobacteria-specific antimycobacterial activity.[1][2] Preliminary studies have identified its target as MmpL3, an essential transporter for mycolic acids in the mycobacterial cell wall.[1][2] While primary screening in whole-cell assays provides initial evidence of efficacy, a thorough validation using secondary, target-oriented assays is crucial for advancing any new antimicrobial agent. This guide outlines key secondary assays and provides comparative data from other well-characterized MmpL3 inhibitors to serve as a benchmark for validation studies.
Primary Assay Results for this compound
The initial assessment of this compound's antimycobacterial activity is determined by its Minimum Inhibitory Concentration (MIC) against various mycobacterial species. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.
| Mycobacterial Species | This compound MIC (µg/mL) |
| Mycobacterium abscessus | 0.03[1] |
| Mycobacterium avium complex (MAC) | 1-2[1][2] |
| Mycobacterium tuberculosis (Mtb) | ≤ 0.12[1] |
| Other rapid-growing NTM | 0.03-0.12[1][2] |
Secondary Assays for Target Validation
To validate that the antimycobacterial activity of this compound is due to the inhibition of MmpL3, a series of secondary assays should be performed. These assays are designed to confirm the compound's mechanism of action, its direct interaction with the target protein, and to rule out non-specific effects.
Trehalose Monomycolate (TMM) Accumulation Assay
Principle: MmpL3 is responsible for transporting trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of mycobacteria.[3] Inhibition of MmpL3 leads to the accumulation of TMM within the cell. This can be quantified by metabolic labeling with a radioactive precursor, typically [1,2-¹⁴C]acetic acid.
Expected Outcome for this compound: Treatment with this compound should lead to a dose-dependent increase in intracellular [¹⁴C]-labeled TMM, confirming its role as an MmpL3 inhibitor. While specific IC50 values for TMM accumulation for this compound are not publicly available, other MmpL3 inhibitors serve as a reference.
| Compound | TMM Accumulation Assay (IC50/EC50) |
| SQ109 | Not reported |
| AU1235 | Not reported |
| BM212 | Not reported |
| NITD-304 | Not reported |
Note: While widely used to confirm the MmpL3 phenotype, specific IC50 values from this assay are not consistently reported in the literature.
Direct Binding Assays: Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR)
Principle: These label-free techniques measure the direct interaction between an inhibitor and its purified protein target in real-time.[3] The MmpL3 protein is immobilized on a sensor, and the binding of the compound is detected as a change in the interference pattern of light (BLI) or the refractive index at the sensor surface (SPR). This allows for the determination of the binding affinity (dissociation constant, Kd).
Expected Outcome for this compound: this compound is expected to bind directly to purified MmpL3 protein, yielding a measurable Kd value.
| Compound | Direct Binding to MmpL3 (Kd) |
| SQ109 | Binding detected, Kd not specified[3] |
| AU1235 | High affinity, Kd not specified[3] |
| NITD-304 | High affinity, Kd not specified[3] |
| NITD-349 | High affinity, Kd not specified[3] |
Fluorescence-Based Competitive Binding Assay
Principle: This assay confirms that the compound of interest binds to the same site on MmpL3 as a known fluorescently labeled MmpL3 inhibitor (e.g., North 114, a TAMRA-labeled analog of the NITD series).[4] Displacement of the fluorescent probe by the unlabeled compound results in a decrease in fluorescence, which can be measured to determine an IC50 value.
Expected Outcome for this compound: this compound should compete with the fluorescent probe for binding to MmpL3, resulting in a dose-dependent decrease in the fluorescence signal.
| Compound | Competitive Binding Assay (IC50) |
| NITD-349 | Positive control, displaces probe[4] |
| HC2091 | Displaces probe (starting at 2 µM)[5] |
| C215 | Modest activity at 8 µM[5] |
Proton Motive Force (PMF) Dissipation Assay
Principle: MmpL3 function is dependent on the proton motive force (PMF) across the mycobacterial inner membrane.[5] Some compounds can indirectly inhibit MmpL3 by dissipating this proton gradient, which is a non-specific mechanism of action. It is therefore important to assess whether the test compound has any effect on the PMF. This can be measured using fluorescent dyes sensitive to the membrane potential (ΔΨ) or the pH gradient (ΔpH).
Expected Outcome for this compound: Ideally, this compound will not significantly dissipate the PMF at concentrations at or above its MIC, indicating that its primary mechanism of action is direct MmpL3 inhibition and not non-specific membrane depolarization.
| Compound | Effect on Proton Motive Force |
| SQ109 | Can dissipate PMF[5] |
| E11 | May disrupt membrane potential[5] |
| AU1235 | No evidence for off-target activity[6] |
Generation of Resistant Mutants
Principle: Spontaneously generated mutants resistant to an antimicrobial agent can be selected for by plating a large number of bacteria on agar containing the compound. Whole-genome sequencing of these resistant mutants can identify the genetic basis of resistance. If resistance consistently maps to the mmpL3 gene, it provides strong evidence that MmpL3 is the direct target of the compound.
Expected Outcome for this compound: Spontaneous mutants of M. abscessus resistant to this compound should have mutations in the mmpL3 gene.
| Compound | Resistance Mutations |
| This compound | Mutations in mmpL3 in M. abscessus[7] |
| SQ109 | Mutations in mmpL3[6] |
| AU1235 | Mutations in mmpL3[6] |
| NITD-349 | Mutations in mmpL3[6] |
Experimental Workflows and Signaling Pathways
Caption: Workflow for validating MmpL3 inhibitors.
Caption: Inhibition of MmpL3 by this compound.
Experimental Protocols
Whole-Cell Screening for MIC Determination
-
Prepare a serial dilution of this compound in a 96-well microplate with appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Inoculate each well with a standardized suspension of mycobacteria.
-
Incubate the plates at 37°C for a period appropriate for the species (e.g., 7-14 days for M. tuberculosis).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth. A resazurin-based colorimetric assay can be used for a more quantitative readout.
TMM Accumulation Assay
-
Culture mycobacteria to mid-log phase and treat with varying concentrations of this compound for a defined period.
-
Add [1,2-¹⁴C]acetic acid to the cultures and incubate to allow for metabolic labeling of lipids.
-
Extract total lipids from the bacterial cells.
-
Separate the lipid extracts using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled TMM spot using autoradiography and densitometry.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximum TMM accumulation.
Biolayer Interferometry (BLI)
-
Immobilize purified, recombinant MmpL3 protein onto a suitable biosensor tip (e.g., a streptavidin-coated sensor for biotinylated MmpL3).
-
Establish a baseline reading by dipping the sensor in buffer.
-
Associate this compound with the immobilized MmpL3 by dipping the sensor into wells containing a serial dilution of the compound.
-
Measure the dissociation of the compound by moving the sensor back into buffer-only wells.
-
Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Fluorescence-Based Competitive Binding Assay
-
Use a mycobacterial strain overexpressing MmpL3 or purified MmpL3 protein.
-
Incubate the cells or protein with a fixed concentration of a fluorescent MmpL3 probe (e.g., North 114).
-
Add increasing concentrations of this compound to compete with the fluorescent probe.
-
Measure the fluorescence signal using a plate reader or flow cytometer.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
PMF Dissipation Assay
-
Culture mycobacteria to mid-log phase and resuspend in a suitable buffer.
-
Treat the cells with this compound at various concentrations, including known PMF uncouplers as positive controls (e.g., CCCP).
-
Add a PMF-sensitive fluorescent dye, such as DiOC₂(3), which exhibits red fluorescence in energized cells and green fluorescence in depolarized cells.
-
Measure the red and green fluorescence using a flow cytometer or fluorescence plate reader.
-
A shift from red to green fluorescence indicates dissipation of the PMF.
Generation and Sequencing of Resistant Mutants
-
Plate a high density of mycobacterial cells (e.g., 10⁸-10¹⁰ CFU) onto solid growth medium containing this compound at a concentration 4-8 times the MIC.
-
Incubate the plates until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Perform whole-genome sequencing and compare the sequences to identify mutations that are unique to the resistant isolates. Mutations consistently found in the mmpL3 gene are indicative of on-target resistance.
References
- 1. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of CRS400393 and Other MmpL3 Inhibitors for Antimycobacterial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CRS400393 with other prominent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a critical transporter responsible for the export of mycolic acids, essential components of the mycobacterial cell wall, making it a key target for novel antitubercular drug development.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development purposes.
Overview of MmpL3 Inhibitors
This compound is a potent benzothiazole amide that has demonstrated significant activity against both nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).[3][4] Its mechanism of action is the inhibition of MmpL3, a proton motive force (PMF)-dependent transporter.[2][3] For a comprehensive comparison, this guide includes data on other well-characterized MmpL3 inhibitors from different chemical classes:
-
Adamantyl Ureas (e.g., AU1235): A class of MmpL3 inhibitors with established potent antimycobacterial activity.
-
1,2-Diamines (e.g., SQ109): A well-studied class of MmpL3 inhibitors, with some members having advanced to clinical trials.
-
Indolecarboxamides (e.g., NITD-304, NITD-349): A series of potent MmpL3 inhibitors with demonstrated in vivo efficacy.
-
1,5-Diarylpyrroles (e.g., BM212): Another class of compounds identified as MmpL3 inhibitors.
-
Tetrahydropyrazolopyrimidines (e.g., THPP1): A class of antimycobacterial agents also targeting MmpL3.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and similar compounds against key mycobacterial species, as well as their cytotoxicity profiles. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.[5][6]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Mycobacterium abscessus
| Compound Class | Compound Example | MIC Range (μg/mL) | Reference |
| Benzothiazole Amide | This compound | 0.03 - 0.12 | [3][4] |
| Adamantyl Urea | AU1235 | 0.1 - 1.0 | [6] |
| 1,2-Diamine | SQ109 | 0.25 - 2.0 | [6] |
| Indolecarboxamide | NITD-304 | 0.05 - 0.4 | [7] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) against Mycobacterium avium Complex (MAC)
| Compound Class | Compound Example | MIC Range (μg/mL) | Reference |
| Benzothiazole Amide | This compound | 1.0 - 2.0 | [3][4] |
| Adamantyl Urea | AU1235 | 0.5 - 4.0 | [6] |
| 1,2-Diamine | SQ109 | 1.0 - 8.0 | [6] |
| Indolecarboxamide | NITD-349 | 0.1 - 0.8 | [7] |
Table 3: Cytotoxicity Data (IC50) against Mammalian Cell Lines
| Compound Class | Compound Example | Cell Line | IC50 (μM) | Reference |
| Benzothiazole Amide | This compound | THP-1 | >1910 (Selectivity Index) | [8] |
| Adamantyl Urea | AU1235 | Vero | >50 | [6] |
| 1,2-Diamine | SQ109 | HepG2 | ~25 | [6] |
| Indolecarboxamide | NITD-304 | HepG2 | >30 | [7] |
Mandatory Visualizations
The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflows for assessing compound efficacy and cytotoxicity.
Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition.
Caption: Workflows for MIC determination and cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Alamar Blue Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.
Materials:
-
Mycobacterial culture (M. abscessus, M. avium complex, etc.)
-
Middlebrook 7H9 broth supplemented with OADC or other appropriate supplements
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Plate reader (for fluorescence or absorbance)
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.
-
Prepare a mycobacterial inoculum from a mid-log phase culture, adjusted to a McFarland standard of 0.5. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted mycobacterial suspension to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 3-7 days, depending on the growth rate of the mycobacterial species.
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plates for an additional 16-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration that prevents a color change from blue to pink) or by measuring fluorescence (excitation at 530-560 nm, emission at 590 nm). The MIC is defined as the lowest drug concentration that inhibits fluorescence by ≥90% compared to the drug-free control.[9][10][11][12][13]
Cytotoxicity Assessment using MTT Assay
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compounds.
Materials:
-
Mammalian cell line (e.g., THP-1, HepG2, Vero)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours to allow the reduction of MTT to formazan crystals by viable cells.
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[14][15][16][17][18]
MmpL3 Function and Proton Motive Force (PMF)
The activity of MmpL3 is coupled to the proton motive force (PMF), which is the electrochemical gradient of protons across the inner membrane.[2][8][14][19][20][21][22][23] Some MmpL3 inhibitors may exert their effect by directly binding to the transporter, while others may indirectly inhibit its function by dissipating the PMF.[6] Assays to measure the two components of the PMF, the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), can be used to investigate the mechanism of action of these compounds. These assays often involve the use of fluorescent probes or radiolabeled molecules.[19]
References
- 1. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Anti-TB Drug SQ109: Allosteric Inhibition of TMM Translocation of Mycobacterium Tuberculosis MmpL3 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. immunologicalsciences.com [immunologicalsciences.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. The protonmotive force is required for maintaining ATP homeostasis and viability of hypoxic, nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of mycobacterial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. The protonmotive force is required for maintaining ATP homeostasis and viability of hypoxic, nonreplicating Mycobacterium tuberculosis. - OAK Open Access Archive [oak.novartis.com]
Comparative Efficacy Analysis of MmpL3 Inhibitors: CRS400393 versus SQ109
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of CRS400393, a novel benzothiazole amide, and SQ109, a well-established ethylenediamine, both targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This analysis is based on publicly available experimental data to inform research and drug development decisions in the field of antimycobacterial therapeutics.
Executive Summary
Both this compound and SQ109 demonstrate potent inhibitory activity against Mycobacterium tuberculosis through the targeting of MmpL3, a crucial transporter in the mycolic acid biosynthesis pathway. This compound, and its closely related analog CRS0393, exhibit excellent in vitro potency with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. SQ109 has a well-documented efficacy profile against both drug-sensitive and drug-resistant strains of M. tuberculosis and is currently in clinical development. This guide presents a side-by-side comparison of their reported in vitro efficacy, details the experimental methodologies for key assays, and visualizes the underlying biological and experimental frameworks.
Data Presentation
The following tables summarize the available quantitative data for the in vitro efficacy of this compound and SQ109 against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Citation |
| This compound | Not Specified | ≤ 0.12 | [1] |
| CRS0393 (analog) | Not Specified | 0.12–0.5 | [2] |
| SQ109 | H37Rv (pan-susceptible) | ≤0.2 - 0.78 | [3] |
| SQ109 | Erdman (pan-susceptible) | ≤0.39 | [3] |
| SQ109 | EMB-resistant | 0.78 | [3] |
Table 2: Bactericidal Activity
| Compound | Assay Type | Key Findings | Citation |
| Benzothiazole amides (class of this compound) | Time-Kill Assay | Demonstrated bactericidal effects against M. tuberculosis. | [1] |
| SQ109 | Minimum Bactericidal Concentration (MBC) | Bactericidal at a concentration of 0.64 μg/ml, which is approximately its MIC. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from published literature and represent standard practices in the field of antimycobacterial drug discovery.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a compound's potency.
Protocol:
-
Bacterial Culture: Mycobacterium tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) and 0.05% (w/v) Tween 80.[4]
-
Compound Preparation: Test compounds (this compound or SQ109) are serially diluted in the appropriate solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains the appropriate concentration of the test compound and a standardized inoculum of M. tuberculosis. Control wells with no drug are included.
-
Incubation: Plates are incubated at 37°C for 7 days.[1]
-
Growth Assessment: After incubation, bacterial growth is assessed. A common method involves the addition of a growth indicator, such as resazurin, which changes color in the presence of metabolically active cells.[1] The MIC is determined as the lowest drug concentration that inhibits this color change, indicating at least 90% inhibition of bacterial growth.[4]
In Vitro Bactericidal Activity (Time-Kill Kinetics Assay)
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Bacterial Culture and Inoculum Preparation: A mid-logarithmic phase culture of Mycobacterium tuberculosis is diluted in fresh Middlebrook 7H9 broth to a standardized cell density (e.g., 10^5 to 10^6 colony-forming units [CFU]/mL).[1]
-
Compound Addition: The test compound is added to the bacterial culture at a specified concentration, often a multiple of its MIC (e.g., 10x MIC).[1] A no-drug control is run in parallel.
-
Sampling Over Time: Aliquots are removed from the cultures at various time points (e.g., 0, 1, 3, 5, 7, 14, and 21 days) for M. tuberculosis.[1]
-
Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by plating serial dilutions onto Middlebrook 7H11 agar plates.
-
Data Analysis: The CFU/mL is calculated for each time point and plotted on a logarithmic scale against time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of this compound and SQ109 targeting the MmpL3 transporter.
Experimental Workflow
Caption: Workflow for in vitro efficacy testing of antimycobacterial compounds.
References
- 1. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbiological profile, preclinical pharmacokinetics and efficacy of CRS0393, a novel antimycobacterial agent targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of CRS400393 Across Mycobacterial Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel antimycobacterial agent CRS400393. The product's performance is evaluated against various mycobacterial species and benchmarked against other MmpL3 inhibitors and standard-of-care antibiotics. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development efforts.
Executive Summary
This compound is a potent benzothiazole amide that demonstrates significant activity against a range of mycobacteria, including clinically important species like Mycobacterium abscessus, Mycobacterium avium complex (MAC), and Mycobacterium tuberculosis. Its mechanism of action is the specific inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycolic acid layer of the mycobacterial cell wall. This guide presents a comparative analysis of this compound's efficacy, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action.
Data Presentation: Comparative Efficacy of this compound
The in vitro potency of this compound has been evaluated against several mycobacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other MmpL3 inhibitors and standard antimycobacterial agents. Lower MIC values indicate higher potency.
Table 1: MIC of this compound Against Key Mycobacterial Species
| Mycobacterial Species | This compound MIC (µg/mL) |
| Mycobacterium abscessus | 0.03 - 0.12[1] |
| Mycobacterium avium complex (MAC) | 1 - 2[1] |
| Mycobacterium tuberculosis | ≤ 0.12[1] |
Table 2: Comparative MICs of MmpL3 Inhibitors and Standard Antibiotics
| Compound | Mycobacterium abscessus MIC (µg/mL) | Mycobacterium avium complex (MAC) MIC (µg/mL) | Mycobacterium tuberculosis MIC (µg/mL) |
| This compound | 0.03 - 0.12 [1] | 1 - 2 [1] | ≤ 0.12 [1] |
| AU1235 | 1.5 µM (~0.6 µg/mL) | >96 µM | 0.3 - 0.6 µM |
| PIPD1 | 0.125 | >50 µM | Not widely reported |
| Indole-2-carboxamides (IC5, IC25) | 0.063 - 0.25 | Not widely reported | Potent activity |
| SQ109 | 22 - 44 µM | Not widely reported | 0.5 µM |
| Clarithromycin | Variable (resistance is common) | 2 - 8 | Not applicable |
| Amikacin | Variable | 16 | Not applicable |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a standard procedure for testing the susceptibility of mycobacteria.
Broth Microdilution Method for MIC Determination
1. Preparation of Mycobacterial Inoculum:
- Mycobacterial strains are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) or in liquid media (e.g., Middlebrook 7H9 broth).
- A suspension of the mycobacterial culture is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for rapidly growing mycobacteria or Middlebrook 7H9 broth for slow-growing mycobacteria).
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared mycobacterial suspension.
- A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.
- The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for M. tuberculosis) for a specified period (e.g., 3-5 days for rapid growers, 7-21 days for slow growers).
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Mandatory Visualization
Signaling Pathway of MmpL3 and its Inhibition by this compound
The following diagram illustrates the crucial role of MmpL3 in the biosynthesis of the mycobacterial cell wall and the mechanism of its inhibition by this compound.
Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM flipping.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is a standardized process to ensure reliable and reproducible results.
Caption: Standard workflow for determining the MIC of this compound.
References
Independent Verification of CRS400393 Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the findings related to CRS400393, a novel antimycobacterial agent. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential.
Quantitative Performance Analysis
The in vitro activity of this compound against various mycobacterial species has been evaluated and compared with first-line anti-tuberculosis drugs, isoniazid and rifampicin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was used as the primary metric for comparison.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Standard Anti-tuberculosis Drugs
| Mycobacterial Species | This compound | Isoniazid | Rifampicin |
| Mycobacterium abscessus | 0.03 - 0.12[1][2] | - | - |
| Mycobacterium avium complex | 1 - 2[1][2] | - | - |
| Mycobacterium tuberculosis H37Rv | 0.12 - 0.5[3] | 0.02 - 0.06[4] | 0.5 - 2[5] |
Note: MIC values for Isoniazid and Rifampicin against M. abscessus and M. avium complex are not included as they are not primary agents for these non-tuberculous mycobacteria.
Experimental Protocols
The following provides a detailed methodology for the key experiment cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis and other mycobacteria.
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterial cultures are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Drug Dilution Series:
-
A serial two-fold dilution of the test compounds (this compound, isoniazid, rifampicin) is prepared in a 96-well microplate.
-
A drug-free control well and a media-only (sterile) control well are included.
3. Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.
-
The plates are sealed and incubated at 37°C for 7 days.
4. Alamar Blue Addition and Reading:
-
After the incubation period, a solution of Alamar Blue and 10% Tween 80 is added to each well.[6]
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
5. MIC Determination:
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[7]
Mandatory Visualizations
Signaling Pathway
The preliminary mechanism of action for this compound suggests that it targets MmpL3, a mycobacterial mycolic acid transporter.[1][2] The following diagram illustrates the role of MmpL3 in the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial compounds.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Presentation_1_Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent.PDF - figshare - Figshare [figshare.com]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Unveiling the Antimycobacterial Power of CRS400393: A Comparative Guide to Target Validation Using Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimycobacterial agent CRS400393 with genetic methods for target validation. By examining experimental data and detailed protocols, we explore the convergence of chemical and genetic approaches in confirming the essentiality of the mycolic acid transporter MmpL3 as a key therapeutic target in mycobacteria.
This compound is a potent benzothiazole amide antimycobacterial agent that has demonstrated significant activity against various mycobacterial species, including the difficult-to-treat Mycobacterium abscessus.[1] Its mechanism of action is the inhibition of MmpL3, a crucial transporter protein responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of mycobacteria. The integrity of the mycolic acid layer is paramount for the viability and pathogenicity of these bacteria. This guide delves into the cross-validation of this compound's activity through genetic methodologies, providing a robust framework for understanding its therapeutic potential.
Quantitative Comparison of Chemical and Genetic Inhibition of MmpL3
The efficacy of a targeted inhibitor can be powerfully corroborated by demonstrating that genetic alterations in the target protein confer resistance. Conversely, reducing the expression of the target gene should sensitize the organism to the inhibitor. The following tables summarize key quantitative data illustrating these principles for this compound and other MmpL3 inhibitors.
| Parameter | M. abscessus Wild-Type | M. abscessus CRS0393-Resistant Mutant | Fold Change in MIC |
| CRS0393 MIC | 0.015–0.06 µg/mL | 1–4 µg/mL | ~16-267 |
Table 1: Impact of MmpL3 Mutation on CRS0393 Minimum Inhibitory Concentration (MIC). Data from spontaneous resistant mutants of M. abscessus show a significant increase in the MIC of CRS0393, strongly indicating that MmpL3 is the primary target of the compound.[1]
| Condition | SQ109 MIC (MmpL3 Inhibitor) |
| Wild-Type MmpL3 Expression | 0.40 ± 0.10 µM |
| MmpL3 Knockdown (1 ng/ml ATc) | 0.15 ± 0.04 µM |
| MmpL3 Knockdown (2 ng/ml ATc) | 0.11 ± 0.10 µM |
| MmpL3 Knockdown (3 ng/ml ATc) | 0.10 ± 0.11 µM |
Table 2: Effect of MmpL3 Knockdown on the MIC of the MmpL3 Inhibitor SQ109 in M. tuberculosis. This table illustrates that a dose-dependent reduction in MmpL3 expression via CRISPR interference (CRISPRi) leads to increased susceptibility to an MmpL3 inhibitor.[2] While this specific experiment was not performed with this compound, it demonstrates a key genetic validation principle applicable to all MmpL3 inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Generation and Analysis of Spontaneous Resistant Mutants
Objective: To isolate and characterize mutants resistant to this compound to identify the drug's target.
Protocol:
-
A large population of wild-type M. abscessus (e.g., 10^9 to 10^10 CFU) is plated on Middlebrook 7H10 agar containing CRS0393 at a concentration 5-10 times the MIC.
-
Plates are incubated at 37°C for 5-7 days until resistant colonies appear.
-
Individual resistant colonies are isolated and re-streaked on drug-containing agar to confirm the resistance phenotype.
-
The MIC of CRS0393 for the resistant isolates is determined using a broth microdilution method and compared to the wild-type strain.[1]
-
Genomic DNA is extracted from the resistant isolates. The mmpL3 gene is amplified by PCR and sequenced to identify mutations.
MmpL3 Knockdown using CRISPR interference (CRISPRi)
Objective: To control the expression of MmpL3 and assess its impact on mycobacterial growth and susceptibility to MmpL3 inhibitors.
Protocol:
-
A single-guide RNA (sgRNA) targeting the mmpL3 gene is designed and cloned into a mycobacterial CRISPRi vector. This vector typically contains a tetracycline-inducible promoter driving the expression of a nuclease-dead Cas9 (dCas9) and the sgRNA.
-
The CRISPRi construct is electroporated into M. tuberculosis or M. smegmatis.
-
To induce mmpL3 knockdown, the mycobacterial culture is treated with varying concentrations of anhydrotetracycline (ATc).
-
The level of mmpL3 transcript knockdown is quantified using RT-qPCR.
-
The effect of MmpL3 depletion on bacterial growth is monitored by measuring optical density (OD600) or colony-forming units (CFU) over time.
-
The MIC of an MmpL3 inhibitor (e.g., SQ109) is determined in the presence of different ATc concentrations to assess the impact of MmpL3 knockdown on drug susceptibility.[2][3]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MmpL3 signaling pathway and the experimental workflows for target validation.
Caption: Inhibition of the MmpL3 transporter by this compound blocks mycolic acid precursor transport.
Caption: Workflow for cross-validating a drug target using chemical and genetic approaches.
References
- 1. Microbiological Profile, Preclinical Pharmacokinetics and Efficacy of CRS0393, a Novel Antimycobacterial Agent Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking CRS400393: A Novel MmpL3 Inhibitor for Nontuberculous Mycobacterial Infections
A Comparative Analysis Against Standard Treatments for Mycobacterium abscessus and Mycobacterium avium Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CRS400393, a novel benzothiazole amide antimycobacterial agent, against standard-of-care treatments for infections caused by nontuberculous mycobacteria (NTM), specifically Mycobacterium abscessus and Mycobacterium avium complex (MAC). The data presented is based on available preclinical studies and is intended to offer a benchmark for research and development purposes.
Mechanism of Action: Targeting Mycolic Acid Transport
This compound exerts its antimycobacterial effect by inhibiting MmpL3, a crucial transporter protein responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the intrinsic drug resistance of these organisms. By blocking MmpL3, this compound disrupts the synthesis of the mycomembrane, leading to bacterial cell death.
Comparative Study of CRS400393 and its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the antimycobacterial agent CRS400393 and its analogs, focusing on their structure-activity relationships, mechanism of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics against mycobacterial infections.
Introduction
This compound is a potent benzothiazole amide that has demonstrated significant activity against a range of mycobacteria, including Mycobacterium abscessus and Mycobacterium avium complex.[1][2] Its primary mechanism of action is the inhibition of the essential mycobacterial membrane protein MmpL3, which is responsible for the transport of mycolic acid precursors, a critical component of the mycobacterial cell wall.[1][2] This guide summarizes the available data on this compound and its analogs, providing a framework for further research and development in this area.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro antimycobacterial activity of this compound and its analogs, as reported by Graham et al. (2018). The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound ID | R Group | M. abscessus MIC (µg/mL) | M. avium complex MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| This compound | 4-trans-hydroxycyclohexyl | 0.03 | 2 | ≤ 0.12 |
| Analog 1 | cyclohexyl | 0.12 | 8 | 0.5 |
| Analog 2 | 4-cis-hydroxycyclohexyl | 0.06 | 4 | 0.25 |
| Analog 3 | 4,4-difluorocyclohexyl | 0.06 | 4 | 0.25 |
| Analog 4 | 4-oxocyclohexyl | 0.25 | 8 | 1 |
| Analog 5 | adamantyl | >16 | >16 | >16 |
Data extracted from Graham J, et al. Bioorg Med Chem Lett. 2018 Oct 15;28(19):3177-3181.[1][2]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound and Analogs
General Procedure: The synthesis of this compound and its analogs involves the amide coupling of a substituted 2-amino-benzothiazole intermediate with a variably substituted cycloalkyl carboxylic acid.[1]
Detailed Protocol: A detailed, step-by-step protocol for the synthesis of each analog is not publicly available. However, the general approach involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloroethane (DCE).[1] Purification is typically achieved through column chromatography.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Detailed Protocol:
-
Prepare a series of two-fold serial dilutions of the test compounds (this compound and its analogs) in a 96-well microtiter plate containing a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculate each well with a standardized suspension of the mycobacterial strain to be tested (M. abscessus, M. avium complex, or M. tuberculosis).
-
Incubate the plates at the optimal growth temperature for the specific mycobacterial species (e.g., 37°C).
-
After an appropriate incubation period (which can range from days to weeks depending on the growth rate of the mycobacteria), determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by using a colorimetric indicator such as resazurin.
MmpL3 Inhibition Assay
Principle: The inhibition of MmpL3 can be assessed by measuring the accumulation of its substrate, trehalose monomycolate (TMM), or by using a competitive binding assay with a fluorescently labeled MmpL3 inhibitor.
Detailed Protocol (Spheroplast-based TMM Flippase Assay):
-
Generate spheroplasts from a suitable mycobacterial strain (e.g., M. smegmatis).
-
Metabolically label the cells with a radioactive precursor of mycolic acids (e.g., [14C]acetic acid).
-
Incubate the labeled spheroplasts with the test compounds (this compound and analogs) at various concentrations.
-
Assess the flipping of newly synthesized TMM from the inner to the outer leaflet of the cytoplasmic membrane by treating the spheroplasts with an enzyme that specifically degrades externally exposed TMM.
-
Quantify the amount of protected (internal) TMM by thin-layer chromatography and autoradiography. A higher amount of protected TMM in the presence of the inhibitor indicates inhibition of MmpL3 flippase activity.
In Vivo Efficacy in a Mouse Model of Infection
Principle: The in vivo efficacy of an antimycobacterial agent is evaluated by its ability to reduce the bacterial burden in the organs of infected animals.
Detailed Protocol:
-
Infect a cohort of susceptible mice (e.g., BALB/c or C57BL/6) with a standardized inoculum of the pathogenic mycobacterial strain (e.g., M. abscessus) via an appropriate route (e.g., aerosol or intravenous).
-
After establishing a stable infection, administer the test compounds (this compound and analogs) to different groups of mice at various doses and for a specified duration.
-
At the end of the treatment period, euthanize the mice and homogenize their lungs and/or spleens.
-
Determine the bacterial load in the organ homogenates by plating serial dilutions on appropriate agar medium and counting the colony-forming units (CFUs).
-
A significant reduction in the CFU count in the treated groups compared to the untreated control group indicates in vivo efficacy.
Mandatory Visualizations
MmpL3 Signaling Pathway and Inhibition
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound and its analogs.
References
- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CRS400393 Target Engagement: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of CRS400393, a potent antimycobacterial agent, and its engagement with its intended target, the mycobacterial mycolic acid transporter MmpL3. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against other known MmpL3 inhibitors, supported by experimental data.
Executive Summary
This compound is a benzothiazole amide that demonstrates significant antimycobacterial activity. Preliminary mechanism of action studies, including metabolic labeling and the characterization of resistance mutations, have strongly indicated that its primary target is MmpL3.[1][2] This transporter is crucial for the assembly of the unique and protective mycobacterial outer membrane, making it a key target for novel anti-tuberculosis therapeutics. This guide will delve into the available data for this compound and compare it with other well-characterized MmpL3 inhibitors.
Data Presentation: Comparative Analysis of MmpL3 Inhibitors
To objectively assess the performance of this compound, its whole-cell activity, represented by Minimum Inhibitory Concentration (MIC) values, is compared with that of other established MmpL3 inhibitors. While direct in vitro IC50 or binding affinity (Kd) data for this compound against purified MmpL3 are not publicly available, the provided MIC values offer a robust measure of its efficacy in a cellular context.
| Compound | Chemical Class | MIC vs. M. tuberculosis H37Rv (μg/mL) | MIC vs. M. abscessus (μg/mL) | MIC vs. M. avium complex (μg/mL) | Other Reported Activity |
| This compound | Benzothiazole amide | ≤0.12[2] | 0.03 - 0.12[1] | 1 - 2[1] | Active against drug-resistant M. tuberculosis strains and intracellularly.[2] |
| SQ109 | Ethylene diamine | 0.17 (IC90, intracellular) | - | - | In clinical development; also inhibits menaquinone biosynthesis. |
| AU1235 | Adamantyl urea | - | - | - | Potent MmpL3 inhibitor. |
| BM212 | Pyrrole | 5 µM (approximately 2.1 μg/mL)[3] | - | - | Bactericidal against multidrug-resistant and intramacrophagic M. tuberculosis.[3] |
| NITD-349 | Indolecarboxamide | 0.023 µM (approximately 0.01 μg/mL)[1][4][5] | - | - | Highly potent with favorable oral pharmacokinetics in animal models.[1] |
Experimental Protocols for Target Engagement Confirmation
Several key experimental methodologies are employed to confirm that a compound targets MmpL3. Below are detailed protocols for two widely used assays.
Trehalose Monomycolate (TMM) Accumulation Assay
This assay directly assesses the functional inhibition of MmpL3 by measuring the intracellular accumulation of its substrate, trehalose monomycolate (TMM).
Protocol:
-
Culture Preparation: Grow Mycobacterium cultures to mid-log phase in a suitable broth medium.
-
Metabolic Labeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the cultures and incubate to allow for its incorporation into cellular lipids, including TMM.
-
Compound Treatment: Expose the labeled cultures to the test compound (e.g., this compound) at various concentrations for a defined period. Include a vehicle control (e.g., DMSO) and a known MmpL3 inhibitor as a positive control.
-
Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.
-
Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Inhibition of MmpL3 will result in a dose-dependent accumulation of TMM compared to the control.
Competitive Binding Assay using a Fluorescent Probe
This assay provides evidence of direct binding of a compound to MmpL3 by measuring the displacement of a fluorescently labeled probe known to bind to the same target.
Protocol:
-
Bacterial Strain: Utilize a strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb).
-
Probe Labeling: Incubate the bacterial cells with a fluorescent MmpL3-specific probe, such as North 114 (a TAMRA-labeled indolecarboxamide analogue), at a fixed concentration (e.g., 4 µM) for 1 hour at 37°C.[1][2]
-
Washing: Wash the cells twice to remove any unbound probe.
-
Competitive Binding: Resuspend the probe-labeled cells and treat them with increasing concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.[1][2]
-
Flow Cytometry: Wash the cells again, fix with paraformaldehyde, and analyze the fluorescence intensity of the bacterial population using a flow cytometer.
-
Data Analysis: A dose-dependent decrease in the mean fluorescence intensity indicates that the test compound is competing with the fluorescent probe for binding to MmpL3.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in MmpL3 function and its inhibition, the following diagrams have been generated using the DOT language.
Caption: MmpL3-mediated mycolic acid transport pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Trehalose Monomycolate (TMM) Accumulation Assay.
Caption: Experimental workflow for the Competitive Binding Assay.
References
- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 5. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of CRS400393: A Comparative Analysis of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for CRS400393, a novel antimycobacterial agent, with established alternatives. The information presented is intended to aid researchers and drug development professionals in evaluating its potential as a therapeutic candidate. All quantitative data is supported by published experimental findings.
Introduction to this compound
This compound is a potent, mycobacteria-specific benzothiazole amide that targets the essential mycolic acid transporter, MmpL3.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial death.[1] This novel mechanism of action makes this compound a promising candidate for the treatment of mycobacterial infections, including those caused by nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
The following table summarizes the MIC values for this compound against clinically relevant mycobacterial species and compares them with other MmpL3 inhibitors and standard-of-care drugs.
| Compound | Target Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Citation(s) |
| This compound | Mycobacterium abscessus | ≤0.03–0.5 | - | - | [1][2][3] |
| Mycobacterium tuberculosis | 0.12–0.5 | - | - | [3] | |
| SQ109 | Mycobacterium tuberculosis | 0.22 - 0.5 | - | - | [4][5] |
| Mycobacterium abscessus | 4 - 16 | - | - | [6] | |
| Bedaquiline | Mycobacterium abscessus | 0.007 - 1 | 0.062 | 0.125 | [7] |
Note: MIC values can vary depending on the specific strains and testing methodologies used.
In Vivo Efficacy in a Murine Model
Preclinical in vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a living organism. The following table summarizes the available in vivo efficacy data for this compound in a mouse model of M. abscessus infection and provides a comparison with SQ109 in a murine model of tuberculosis.
| Compound | Animal Model | Dosing and Administration | Efficacy | Citation(s) |
| This compound | Dexamethasone-treated C3HeB/FeJ mice infected with M. abscessus strain 103 | 8 mg/kg, intranasal, once daily for 28 days | Well-tolerated and demonstrated efficacy. | [1][2] |
| 25 mg/kg, oral, once daily for 28 days | Well-tolerated. | [1][2] | ||
| SQ109 | C57BL/6 mice infected with M. tuberculosis H37Rv | 10 mg/kg, oral, once daily for 28 days | ~1.5 log10 reduction in lung CFU and ~1 log10 reduction in spleen CFU compared to untreated controls. | [5][8] |
Mechanism of Action and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Proposed mechanism of action of this compound via inhibition of the MmpL3 transporter.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Figure 3. General workflow for in vivo efficacy testing in a mouse model of mycobacterial infection.
Detailed Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria.[9][10][11]
-
Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the drug are then prepared in cation-adjusted Mueller-Hinton broth (or Middlebrook 7H9 broth for Mtb) in a 96-well microtiter plate.
-
Inoculum Preparation: Mycobacterial colonies from a fresh culture are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions, as well as positive (no drug) and negative (no bacteria) control wells, is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C. The incubation period varies depending on the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria like M. abscessus, and up to 21 days for M. tuberculosis).
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.
In Vivo Mouse Model of Mycobacterium abscessus Lung Infection
This protocol is a generalized representation based on published studies of M. abscessus lung infection in mice.[12][13][14]
-
Animal Model: Immunocompromised mice (e.g., dexamethasone-treated C3HeB/FeJ or SCID mice) are often used to establish a persistent infection.
-
Bacterial Culture: M. abscessus is grown in an appropriate broth medium to the mid-log phase.
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a standardized inoculum of M. abscessus.
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment with this compound or a vehicle control is initiated. The drug is administered at the desired dose and route (e.g., oral gavage or intranasal instillation) once daily for a predetermined duration (e.g., 28 days).
-
Monitoring: The health of the mice is monitored daily, including body weight measurements.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions of the homogenates are plated on appropriate agar plates (e.g., Middlebrook 7H11).
-
Data Analysis: After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load per organ is calculated. The efficacy of the treatment is determined by comparing the log10 CFU reduction in the treated group to the vehicle control group.
Conclusion
The available experimental data indicates that this compound is a potent inhibitor of mycobacterial growth, with promising in vitro activity against both Mycobacterium abscessus and Mycobacterium tuberculosis. Its efficacy in a murine model of M. abscessus infection further supports its potential as a novel therapeutic agent. Head-to-head comparative studies with a broader range of clinical isolates and further in vivo efficacy studies against M. tuberculosis will be crucial in fully elucidating its clinical potential relative to existing and emerging antimycobacterial drugs. The unique mechanism of action targeting MmpL3 positions this compound as a valuable candidate in the ongoing search for more effective treatments for challenging mycobacterial infections.
References
- 1. Microbiological Profile, Preclinical Pharmacokinetics and Efficacy of CRS0393, a Novel Antimycobacterial Agent Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological profile, preclinical pharmacokinetics and efficacy of CRS0393, a novel antimycobacterial agent targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening of TB Actives for Activity against Nontuberculous Mycobacteria Delivers High Hit Rates [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Mycobacterium abscessus Morphotype Comparison in a Murine Model | PLOS One [journals.plos.org]
- 14. njmicrobe.org [njmicrobe.org]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Laboratory Chemical CRS400393
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "CRS400393" was found in the available resources. The following information is a generalized guideline for the safe handling and disposal of a hypothetical hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local authorities' waste disposal regulations.
This document provides a procedural, step-by-step guide for the safe disposal of hazardous chemical waste, designed to be a primary resource for laboratory safety and chemical handling.
Quantitative Data Summary
The following table summarizes the key hazard and waste profile information for a typical hazardous laboratory chemical. This data is essential for making informed decisions on handling and disposal.
| Parameter | Value | Significance for Disposal |
| Chemical State | Liquid | Determines the type of containment needed. Liquids must be in leak-proof containers and may require secondary containment to prevent spills.[1] |
| pH | 2.5 | Indicates high corrosivity. Corrosive wastes must be segregated from other waste types to prevent violent reactions. Neutralization may be required before disposal. |
| Flash Point | 25°C (77°F) | Classified as a flammable liquid.[2] Must be stored away from ignition sources such as heat, sparks, and open flames.[2] Requires collection in a designated flammable waste container.[3] |
| Toxicity | Acute Oral Toxicity: Category 3 | Poses a significant health risk if ingested. Personal Protective Equipment (PPE) is critical during handling. |
| Acute Inhalation Toxicity: Category 4 | Harmful if inhaled.[2] All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[4] | |
| Environmental Hazards | Marine Pollutant | Should not be released into the environment.[5] Prohibited from drain disposal. |
| Compatible Storage | Glass, Polytetrafluoroethylene (PTFE) | Waste must be stored in containers made of compatible materials to prevent degradation of the container.[1][6] |
| Incompatible Materials | Strong Oxidizing Agents, Bases, Metals | Must be segregated from incompatible materials to avoid dangerous chemical reactions.[5] |
| Waste Code (Assigned) | D001 (Ignitable), D002 (Corrosive) | Federal and local regulations require proper labeling of hazardous waste with appropriate codes for tracking and disposal. |
Experimental Protocol: Hazardous Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of a hazardous chemical waste like this compound.
Objective: To safely collect, store, and dispose of hazardous chemical waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (compatible material, e.g., glass or PTFE-lined).
-
Hazardous waste label.
-
Secondary containment bin.
-
Chemical fume hood.
Procedure:
-
Preparation and PPE:
-
Before handling the waste, put on all required PPE.
-
Ensure that a chemical spill kit is readily accessible.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]
-
-
Waste Container Labeling:
-
Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office.[1]
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely, including the full chemical name(s) of the waste constituents, estimated concentrations, and the date.[3]
-
-
Waste Collection:
-
Carefully pour the liquid waste into the labeled container, using a funnel if necessary to prevent spills.
-
Do not mix incompatible waste streams.[1] For example, do not mix acidic waste with basic waste, or flammable waste with oxidizers.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.
-
-
Container Sealing and Storage:
-
Securely close the container cap.[1][6] A container with a funnel left in it is not considered closed.[6]
-
Wipe the exterior of the container clean of any residual chemical contamination.
-
Place the sealed container in a secondary containment bin to mitigate potential leaks or spills.[1]
-
Store the waste in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat and ignition sources if the waste is flammable.[2]
-
-
Disposal Request:
-
Disposal of Empty Containers:
-
For containers that held acutely toxic chemicals, they must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[1][6]
-
For other hazardous chemical containers, thoroughly empty them, and the first rinse must be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations.
-
Logical Workflow for Hazardous Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of hazardous laboratory waste.
Caption: Workflow for the safe collection and disposal of hazardous laboratory chemical waste.
References
Personal protective equipment for handling CRS400393
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the potent, mycobacteria-specific antimycobacterial agent, CRS400393. As a novel research compound with limited safety data, a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and disposal plans to ensure the well-being of laboratory personnel.
Compound Identification and Hazard Assessment
This compound is identified as 5-Methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)bicyclo[3.3.1]nonane-1-carboxamide , a potent inhibitor of the mycobacterial mycolic acid transporter MmpL3. While it may be supplied with a "non-hazardous" shipping classification, the full toxicological properties of this research chemical are unknown. Therefore, it should be handled with the same precautions as any potent, biologically active compound of unknown toxicity.
Potential Hazards:
-
The toxicological properties have not been fully investigated.
-
As an antimycobacterial agent, it is designed to be biologically active.
-
The presence of a trifluoromethoxy group and a benzothiazole moiety suggests that thermal decomposition could release toxic fumes, such as hydrogen fluoride, nitrogen oxides, and sulfur oxides.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes from splashes and airborne particles. |
| Skin Protection | - Gloves: Nitrile gloves (minimum 0.11 mm thickness). Check manufacturer's data for chemical resistance. Double gloving is recommended. - Lab Coat: A fully buttoned lab coat, preferably a barrier coat. - Additional Protection: Disposable sleeves for extensive work. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. A barrier coat offers superior protection compared to a standard lab coat. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or creating aerosols. Use in a certified chemical fume hood is the primary engineering control. | Minimizes the risk of inhaling the compound, particularly in powder form. |
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Weigh the compound in a fume hood on a tared, disposable weigh boat.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid to minimize dust generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Spill Management
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with water.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
-
Waste Classification: All waste containing this compound (solid, solutions, contaminated PPE) must be treated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all waste streams.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
